4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline
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Overview
Description
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline is a compound that features a benzotriazole moiety linked to a dimethylaniline group. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline typically involves the reaction of benzotriazole with N,N-dimethylaniline under specific conditions. One common method involves the use of a base to deprotonate the benzotriazole, followed by nucleophilic substitution with N,N-dimethylaniline . The reaction conditions often include solvents like dichloromethane or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzotriazole moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of benzotriazole derivatives .
Scientific Research Applications
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline involves its interaction with various molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to its biological effects . These interactions can modulate the activity of specific pathways, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,6-di-tert-butylphenol: Known for its use as a UV stabilizer.
4,5,6,7-Tetrabromo-1H-1,2,3-benzotriazole: A well-known CK2 inhibitor.
4-(1H-1,2,3-Benzotriazol-1-ylcarbonyl)phenyl methyl ether: Used in various synthetic applications.
Uniqueness
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline is unique due to its specific combination of a benzotriazole moiety with a dimethylaniline group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
4-(benzotriazol-1-ylmethyl)-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-18(2)13-9-7-12(8-10-13)11-19-15-6-4-3-5-14(15)16-17-19/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTPPBJCNDZPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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